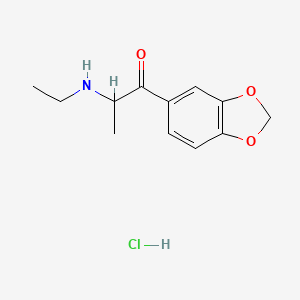

bk-MDEA (hydrochloride)

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of bk-MDEA (hydrochloride) typically involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with ethylamine under controlled conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product .

Industrial Production Methods: the general approach involves large-scale synthesis using similar reaction conditions as described above, with stringent controls to ensure purity and compliance with regulatory standards .

Analyse Chemischer Reaktionen

Types of Reactions: bk-MDEA (hydrochloride) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction of the β-ketone moiety is a common reaction.

Substitution: N-dealkylation and demethylenation followed by O-methylation are typical substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

Major Products: The major products formed from these reactions include various hydroxylated and methoxylated metabolites .

Wissenschaftliche Forschungsanwendungen

bk-MDEA (hydrochloride) is primarily used in scientific research for the following applications:

Wirkmechanismus

The mechanism of action of bk-MDEA (hydrochloride) involves its interaction with monoamine transporters in the brain. It acts as a releasing agent for serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft . This results in stimulant and empathogenic effects similar to those of other amphetamines and cathinones .

Vergleich Mit ähnlichen Verbindungen

Methylone (bk-MDMA): Similar in structure but with a methyl group instead of an ethyl group.

Ethylone: Another closely related compound with similar effects.

bk-MBDB: Shares the β-keto structure but differs in the alkyl chain length.

Uniqueness: bk-MDEA (hydrochloride) is unique due to its specific ethylamine substitution, which influences its pharmacological profile and metabolic pathways .

Biologische Aktivität

bk-MDEA (hydrochloride), chemically known as 3,4-methylenedioxy-N-ethylcathinone, is a synthetic cathinone related to other psychoactive substances such as methylone and MDMA. It is part of a broader class of compounds often referred to as "bath salts," which have gained attention due to their stimulant effects and potential for abuse. This article explores the biological activity of bk-MDEA, focusing on its pharmacological effects, mechanisms of action, and associated risks.

- Chemical Formula : C12H15NO3

- Molecular Weight : 221.25 g/mol

- IUPAC Name : β-keto-3,4-methylenedioxy-N-ethylamphetamine

bk-MDEA primarily acts as a monoamine transporter blocker , similar to other cathinones. It inhibits the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, contributing to its stimulant effects.

Comparative Potency

Research indicates that bk-MDEA exhibits stimulant properties comparable to those of other cathinones. For instance, it has been found to produce locomotor activation in animal models, with effects similar to those observed with methamphetamine and cocaine. The potency of various related compounds can be summarized as follows:

| Compound | Locomotor Activity (mg/kg) | Methamphetamine Discrimination | Cocaine Discrimination |

|---|---|---|---|

| α-PPP | 1.10 ± 0.19 | 3.01 ± 0.09 | 7.35 ± 0.11 |

| α-PHP | 1.46 ± 0.09 | 1.23 ± 0.10 | 2.86 ± 0.08 |

| bk-MDEA | Not specifically measured | Not specifically measured | Not specifically measured |

| MDPBP | 0.15 ± 0.10 | 1.25 ± 0.12 | Not applicable |

| Ethylone | 6.73 ± 0.09 | 5.01 ± 0.08 | 3.37 ± 0.11 |

Pharmacological Effects

The biological activity of bk-MDEA includes a range of pharmacological effects:

- Stimulant Effects : Animal studies have shown that bk-MDEA increases locomotor activity in a dose-dependent manner, indicating its potential as a stimulant.

- Hyperthermia : Similar to other stimulants, bk-MDEA can induce hyperthermia, which poses significant health risks.

- Cardiovascular Effects : Increased heart rate and blood pressure have been documented following administration, paralleling the effects seen with other amphetamines.

Study on Locomotor Activity

A study conducted by demonstrated that bk-MDEA produced significant locomotor activation in rats when administered at varying doses (0.1 to 2.5 mg/kg). The peak effect was observed at lower doses, suggesting an inverted U-shaped dose-response curve typical for stimulant drugs.

Toxicological Analysis

Research has also focused on the toxicological implications of bk-MDEA use:

- A study highlighted that metabolites of bk-MDEA can be detected in biological samples such as urine, indicating its potential for abuse and the need for monitoring in forensic toxicology .

- Another analysis emphasized the risks associated with synthetic cathinones like bk-MDEA, linking their use to severe adverse effects including psychosis and cardiovascular complications .

Eigenschaften

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(ethylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c1-3-13-8(2)12(14)9-4-5-10-11(6-9)16-7-15-10;/h4-6,8,13H,3,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUJUYOEUQPDDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C(=O)C1=CC2=C(C=C1)OCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901345250 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1454266-19-3 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(benzo[d][1,3]dioxol-5-yl)-2-(ethylamino)propan-1-one, monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.